2-[(3-Methylbenzyl)thio]ethanol
CAS No.: 959241-67-9
Cat. No.: VC3343506
Molecular Formula: C10H14OS
Molecular Weight: 182.28 g/mol
* For research use only. Not for human or veterinary use.
![2-[(3-Methylbenzyl)thio]ethanol - 959241-67-9](/images/structure/VC3343506.png)
Specification
CAS No. | 959241-67-9 |
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Molecular Formula | C10H14OS |
Molecular Weight | 182.28 g/mol |
IUPAC Name | 2-[(3-methylphenyl)methylsulfanyl]ethanol |
Standard InChI | InChI=1S/C10H14OS/c1-9-3-2-4-10(7-9)8-12-6-5-11/h2-4,7,11H,5-6,8H2,1H3 |
Standard InChI Key | YQWYSHSYARCPBS-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)CSCCO |
Canonical SMILES | CC1=CC(=CC=C1)CSCCO |
Introduction
Molecular Structure and Properties
2-[(3-Methylbenzyl)thio]ethanol has the molecular formula C10H14OS, featuring a 3-methylbenzyl group (m-tolyl methyl) connected to a sulfur atom that forms a thioether bridge to an ethanol group. The structure can be represented as follows:
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Central element: Thioether linkage (-S-)
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Left side: 3-Methylbenzyl group (a benzene ring with a methyl group at position 3)
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Right side: Ethanol moiety (-CH2CH2OH)
This compound shares structural similarities with other benzylthio derivatives such as 2-[(3-Fluorobenzyl)thio]ethanol, with the key difference being the substituent on the benzene ring (methyl instead of fluorine). The presence of the methyl group, compared to other substituents like fluorine or bromine, affects the compound's electronic properties, lipophilicity, and reactivity patterns.
Physical Properties
Based on structural analysis and comparison with similar compounds, 2-[(3-Methylbenzyl)thio]ethanol likely exists as a colorless to pale yellow liquid or low-melting solid at room temperature. The molecule contains both hydrophobic (methylbenzyl) and hydrophilic (hydroxyl) groups, giving it moderate solubility in polar organic solvents such as ethanol, methanol, and dimethylformamide.
Chemical Reactions and Properties
The reactivity of 2-[(3-Methylbenzyl)thio]ethanol is primarily determined by its functional groups: the hydroxyl group, the thioether linkage, and the aromatic ring with its methyl substituent.
Reactions of the Hydroxyl Group
The primary alcohol group in 2-[(3-Methylbenzyl)thio]ethanol can participate in various reactions:
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Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
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Esterification: Reaction with carboxylic acids or acid chlorides to form esters.
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Etherification: Formation of ethers through reaction with alkyl halides in the presence of a base.
Reactions Involving the Thioether
The sulfur atom in the thioether linkage can undergo:
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Oxidation: Formation of sulfoxides or sulfones depending on the oxidizing agent and conditions.
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Alkylation: Further alkylation of the sulfur atom to form sulfonium salts.
Reactions of the Aromatic Ring
The aromatic ring with its methyl substituent can participate in:
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Electrophilic Aromatic Substitution: The methyl group acts as an electron-donating group, activating the ring toward electrophilic attack, particularly at the ortho and para positions relative to the methyl group.
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Side Chain Reactions: The benzylic position is susceptible to radical-mediated halogenation and other transformations.
Acid-Base Properties
The hydroxyl group in 2-[(3-Methylbenzyl)thio]ethanol is weakly acidic. Based on similar alcohols, its pKa value is estimated to be between 15-16, which means it can be deprotonated by strong bases but remains protonated under physiological conditions .
The following table summarizes the estimated acid-base properties of 2-[(3-Methylbenzyl)thio]ethanol compared to similar compounds:
Compound | Functional Group | Estimated pKa | Acidic/Basic Character |
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2-[(3-Methylbenzyl)thio]ethanol | -OH | 15-16 | Weakly acidic |
2-Mercaptoethanol | -SH | 9.5-10.5 | Moderately acidic |
Ethanol | -OH | 16-17 | Very weakly acidic |
Comparison with Structurally Related Compounds
Structural Analogs
2-[(3-Methylbenzyl)thio]ethanol belongs to a family of compounds with the general structure R-S-CH₂CH₂OH, where R represents various substituents. The following table compares key properties of 2-[(3-Methylbenzyl)thio]ethanol with its structural analogs:
Electronic Effects
The methyl group in 2-[(3-Methylbenzyl)thio]ethanol impacts the electron density of the aromatic ring differently than other substituents:
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The methyl group is electron-donating through inductive and hyperconjugative effects, activating the aromatic ring toward electrophilic attack.
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In contrast, fluorine (as in 2-[(3-Fluorobenzyl)thio]ethanol) is electron-withdrawing inductively but can donate electrons through resonance.
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Bromine (as in 2-(3-bromo-4-Methylphenylthio)ethanol) is both inductively and resonance electron-withdrawing, resulting in distinct reactivity patterns .
These electronic differences affect various properties including acidity/basicity, nucleophilicity of the sulfur atom, and reactivity toward oxidizing agents.
Future Research Directions
Several potential research avenues for 2-[(3-Methylbenzyl)thio]ethanol warrant investigation:
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Comprehensive physical property characterization, including melting/boiling points, solubility profiles, and partition coefficients.
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Evaluation of potential biological activities, particularly given that related benzylthio compounds have shown antibacterial properties .
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Exploration of its utility as a synthetic intermediate for more complex molecules, especially in pharmaceutical chemistry.
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Investigation of its coordination chemistry with various metal ions, which could lead to applications in catalysis or materials science.
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